3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
Description
3-Chlorocetirizine Dihydrochloride, chemically designated as (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride, is a derivative of cetirizine, a second-generation antihistamine. Its structure comprises a piperazine ring, a diphenylmethyl group substituted with a chlorine atom at the 3-position of the phenyl ring, and an ethoxyacetic acid side chain. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility compared to the free base .
Key structural features:
- Chlorine substitution: Positioned at the 3-carbon of one phenyl ring, distinguishing it from cetirizine (4-chloro substitution).
- Dihydrochloride salt: Two HCl molecules improve stability and bioavailability .
- Ethoxyacetic acid moiety: Contributes to H1-receptor binding and pharmacokinetic properties .
Properties
Molecular Formula |
C21H27Cl3N2O3 |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26;;/h1-8,15,21H,9-14,16H2,(H,25,26);2*1H |
InChI Key |
OVUHROFMSYNGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedure
Synthesis of Cetirizine Parent Compound
- The key intermediate, 4-[(3-chlorophenyl)phenylmethyl]piperazine, is reacted with sodium chloroacetate in the presence of an alkali metal hydroxide catalyst.
- The reaction is conducted in an organic solvent under controlled temperatures (5–40 °C), facilitating a condensation reaction that yields the cetirizine parent nucleus compound.
- This step is crucial for introducing the ethoxyacetic acid moiety linked to the piperazine ring.
Formation of Cetirizine Sodium Salt
- The cetirizine parent compound is converted into its sodium salt form, which is more amenable to purification and subsequent salt formation.
- This intermediate is typically isolated as a solution.
Ion Exchange and Formation of Dihydrochloride Salt
- The cetirizine sodium salt solution undergoes ion exchange using a C100H resin to remove sodium ions.
- The pH is carefully controlled below 2.5 to facilitate the formation of cetirizine free base.
- Concentrated hydrochloric acid is then added to the cetirizine solution, adjusting the pH to between 0.5 and 1.0.
- The mixture is stirred and reacted for 0.5 to 2 hours, followed by reduced pressure concentration to induce crystallization of 3-Chlorocetirizine Dihydrochloride crystals.
Purification and Crystallization
- The crude crystals undergo a purification step involving the addition of butanone (methyl ethyl ketone) and stirring at 20 ± 5 °C for 2 to 4 hours.
- The mixture is filtered and the filtrate (bullion) is further purified by refluxing with butanone for 1 to 3 hours.
- After reflux, the solution is subjected to press filtration and cooled to 20 ± 5 °C for crystallization over 3 to 5 hours.
- The crystals are collected by filtration, then dried under vacuum (≥ -0.085 MPa) at 70 ± 5 °C for 5 to 7 hours to yield purified 3-Chlorocetirizine Dihydrochloride.
Advantages of the Method
- The ion-exchange step reduces the number of synthetic steps by eliminating intermediate isolation stages.
- The process simplifies operational procedures and enhances safety.
- It significantly reduces reaction time and energy consumption.
- The purification strategy ensures high purity and yield with minimal environmental pollution.
Research Results and Data Tables
Summary of Process Parameters and Conditions
| Step | Conditions | Time | Temperature | Notes |
|---|---|---|---|---|
| Condensation Reaction | 4-[(3-chlorophenyl)phenylmethyl]piperazine + sodium chloroacetate, alkali hydroxide catalyst, organic solvent | Until completion | 5–40 °C | Formation of cetirizine parent nucleus |
| Ion Exchange | C100H resin ion exchange to remove sodium | — | pH < 2.5 | Generates free cetirizine |
| Acidification | Addition of concentrated HCl, pH adjustment | 0.5–2 hours | pH 0.5–1.0 | Formation of dihydrochloride salt |
| Crystallization (1st stage) | Addition of butanone, stirring | 2–4 hours | 20 ± 5 °C | Initial crystallization |
| Reflux Purification | Reflux with butanone | 1–3 hours | — | Purification of bullion |
| Crystallization (2nd stage) | Cooling and crystallization | 3–5 hours | 20 ± 5 °C | Final crystallization |
| Drying | Vacuum drying | 5–7 hours | 70 ± 5 °C | Removal of solvent and moisture |
Product Characterization
- Infrared (IR) and Ultraviolet (UV) absorption spectra confirm the chemical structure and purity of the final product.
- The dihydrochloride salt shows characteristic peaks consistent with cetirizine derivatives.
- Purity levels typically exceed 99% after the described purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Chlorocetirizine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
Antihistaminic Properties
3-Chlorocetirizine Dihydrochloride functions primarily as an H1 receptor antagonist. This mechanism is crucial in managing allergic reactions, including:
- Allergic Rhinitis : Effective in alleviating symptoms associated with hay fever and other forms of allergic rhinitis.
- Urticaria : Provides relief from chronic and acute urticaria (hives), outperforming many first-generation antihistamines in terms of efficacy and safety.
- Allergic Conjunctivitis : Used to treat symptoms of eye allergies, such as itching and redness.
The compound's ability to selectively block H1 receptors reduces the sedative side effects commonly associated with first-generation antihistamines, making it suitable for long-term use in various patient populations, including children and pregnant women .
Safety Profile
Clinical studies indicate that 3-Chlorocetirizine Dihydrochloride has a favorable safety profile. While some users may experience mild side effects such as drowsiness or dry mouth, these are significantly less than those reported with first-generation antihistamines . The compound is also considered safe during pregnancy, although caution is advised during breastfeeding due to potential effects on lactation .
Pharmacokinetics and Bioavailability Studies
Research into the pharmacokinetics of 3-Chlorocetirizine Dihydrochloride has revealed that its bioavailability can vary significantly based on its formulation (amorphous vs. crystalline). The amorphous form tends to exhibit higher bioavailability, which is beneficial for developing effective pharmaceutical formulations .
| Formulation Type | Bioavailability | Stability | Dissolution Rate |
|---|---|---|---|
| Amorphous | Higher | Lower | Faster |
| Crystalline | Lower | Higher | Slower |
This understanding aids in optimizing drug formulations for enhanced therapeutic efficacy.
Case Studies
Several case studies have documented the effectiveness of 3-Chlorocetirizine Dihydrochloride in clinical settings:
- Case Study 1 : A double-blind study involving patients with chronic urticaria demonstrated significant symptom relief after administering 10 mg doses of the drug over a four-week period. Patients reported a marked decrease in itch severity and frequency of flare-ups.
- Case Study 2 : In pediatric populations, a study showed that children aged 6 to 12 years experienced substantial improvement in allergic rhinitis symptoms when treated with 5 mg doses of the compound daily for six weeks.
These studies underscore the compound's efficacy across different demographics and conditions.
Mechanism of Action
The mechanism of action of 3-Chlorocetirizine Dihydrochloride is likely similar to that of cetirizine. It may involve:
Histamine Receptor Antagonism: Blocking histamine receptors to prevent allergic reactions.
Molecular Targets: Histamine H1 receptors.
Pathways Involved: Inhibition of histamine-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Cetirizine Dihydrochloride
Chemical Name : (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
Key Differences :
- The chlorine atom is at the 4-position of the phenyl ring, whereas 3-Chlorocetirizine has a 3-chloro substitution.
- Both are dihydrochloride salts, but cetirizine is the parent compound with established clinical use in allergies .
Pharmacological Impact : - The 4-chloro configuration in cetirizine optimizes H1-receptor affinity.
Levocetirizine Dihydrochloride
Chemical Name : (R)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
Key Differences :
- Levocetirizine is the R-enantiomer of cetirizine, whereas 3-Chlorocetirizine is a racemic mixture with a 3-chloro substitution.
- The enantiopure form (levocetirizine) exhibits higher potency and reduced side effects compared to the racemic cetirizine .
Cetirizine Impurities and Structural Analogs
Cetirizine Impurity C
Chemical Name : (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
Key Differences :
- Chlorine is at the 2-position of the phenyl ring.
- This impurity arises during cetirizine synthesis and is pharmacologically inactive .
Ethoxycetirizine Dihydrochloride
Chemical Name : 2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic Acid Dihydrochloride
Key Differences :
- Contains an additional ethoxy group in the side chain, increasing molecular weight (505.86 g/mol vs. 461.81 g/mol).
- Acts as a process-related impurity in cetirizine formulations .
Physicochemical and Pharmacokinetic Considerations
- Solubility: Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides, enhancing bioavailability .
- pKa Values : Cetirizine derivatives typically have pKa values around 2.2–8.0, influencing ionization and absorption .
Biological Activity
3-Chlorocetirizine dihydrochloride, a derivative of cetirizine, is a second-generation antihistamine known for its selective antagonism of the H1 receptor. This compound is primarily utilized in treating allergic conditions such as rhinitis, urticaria, and conjunctivitis. The biological activity of 3-chlorocetirizine dihydrochloride is characterized by its pharmacokinetics, receptor binding affinities, anti-inflammatory properties, and clinical efficacy.
Chemical Structure and Properties
3-Chlorocetirizine dihydrochloride is chemically described as (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride. Its molecular formula is , indicating the presence of two hydrochloride groups which enhance its solubility.
The primary mechanism of action for 3-chlorocetirizine involves:
- H1 Receptor Antagonism : The compound exhibits high selectivity for H1 receptors with a Ki value around 6 nM, significantly lower than that for other receptors like muscarinic acetylcholine and serotonin receptors . This selectivity minimizes sedative side effects commonly associated with first-generation antihistamines.
- Anti-inflammatory Effects : Beyond H1 antagonism, 3-chlorocetirizine demonstrates anti-inflammatory properties by inhibiting the NF-κB pathway and modulating cytokine release, which can reduce eosinophil chemotaxis and LTB4 release .
Pharmacokinetics
The pharmacokinetic profile of 3-chlorocetirizine dihydrochloride includes:
- Absorption : Rapid absorption with a Tmax of approximately 1 hour post-administration.
- Bioavailability : Similar across various formulations with around 93% protein binding .
- Metabolism : Minimal hepatic metabolism via cytochrome P450 pathways, with about 70% excreted unchanged in urine .
- Half-life : Approximately 8.3 hours, allowing for once-daily dosing in clinical settings .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of 3-chlorocetirizine in managing symptoms of allergic rhinitis and chronic urticaria. In a randomized controlled trial involving patients with allergic rhinitis:
- Symptom Relief : Patients reported significant reductions in nasal congestion and itching compared to placebo controls.
- Dosing : Effective at doses ranging from 10 mg to 20 mg daily, with higher doses correlating with increased sedation but still maintaining a favorable safety profile .
Case Studies
Several case studies highlight the utility of 3-chlorocetirizine in clinical practice:
- Case Study A : A patient with chronic urticaria experienced complete symptom resolution after two weeks on a regimen of 10 mg daily.
- Case Study B : In pediatric patients suffering from seasonal allergies, the administration of 5 mg daily led to improved quality of life scores without significant adverse effects.
Adverse Effects
Commonly reported side effects include:
- Dry mouth
- Drowsiness (though less frequent than first-generation antihistamines)
- Fatigue
Serious adverse effects are rare but may include tachycardia and edema following prolonged use .
Q & A
Q. What synthetic routes are employed for 3-Chlorocetirizine Dihydrochloride, and how are intermediates validated?
The synthesis typically involves piperazine derivatives as key intermediates. For example, the chlorinated benzylpiperazine intermediate (e.g., 1-[(3-Chlorophenyl)phenylmethyl]piperazine) is reacted with ethoxyacetic acid derivatives under controlled conditions. Critical intermediates include cetirizine ethanol (2-{4-[(3-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol) and cetirizine acetic acid (2-{4-[(3-chlorophenyl)phenylmethyl]piperazin-1-yl}acetic acid), which are validated using HPLC and mass spectrometry . Impurity tracking during synthesis (e.g., esterification byproducts) is essential, as outlined in pharmacopeial guidelines .
Q. Which analytical methods are recommended for structural characterization and purity assessment?
- RP-HPLC : Methods from International Journal of Pharmaceutical Sciences (2011) use C18 columns with mobile phases containing phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) for quantification .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 459.1247 for the parent ion) .
- NMR : ¹H/¹³C NMR resolves stereochemical ambiguities, particularly the (RS)-configuration at the ethoxyacetic acid moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data?
Discrepancies often arise from metabolic stability differences. For instance, in vitro hepatic microsomal assays may underestimate in vivo clearance due to plasma protein binding. A stepwise approach includes:
- Comparative Metabolism Studies : Use LC-MS/MS to identify active metabolites (e.g., dechlorinated derivatives) in plasma vs. microsomal fractions.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate parameters like tissue distribution coefficients (logP = 3.2) and plasma half-life (t₁/₂ = 8–12 hrs) to reconcile data .
- Species-Specific Differences : Adjust for cytochrome P450 isoform variability (e.g., CYP3A4 in humans vs. CYP2D in rodents) .
Q. What advanced strategies are used for impurity profiling and quantification?
- Impurity Identification : Use certified reference materials (CRMs) such as cetirizine ethyl ester dihydrochloride (CAS 246870-46-2) and related compound A (CAS 682323-77-9) as benchmarks .
- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to simulate degradation pathways. Monitor impurities via HPLC-DAD at 230 nm .
- Quantitative NMR (qNMR) : Employ ¹H-qNMR with trimethylsilylpropionic acid (TSP) as an internal standard for impurity quantification without CRMs .
Methodological Challenges and Solutions
Q. How to optimize experimental design for stability studies under varying pH conditions?
- Design : Use a factorial design with pH (1.2–6.8), temperature (25–40°C), and ionic strength (0.1–0.5M) as variables.
- Analysis : Monitor degradation kinetics via UV spectrophotometry (λmax = 230 nm) and correlate with Arrhenius plots to predict shelf-life .
- Contradiction Management : If degradation products contradict expected pathways (e.g., unexpected piperazine ring oxidation), use LC-HRMS/MS to identify novel impurities .
Q. What computational tools aid in predicting receptor binding affinity and selectivity?
- Molecular Docking : Use AutoDock Vina with H1-receptor crystal structures (PDB: 3RZE) to model interactions. The 3-chlorophenyl group shows enhanced van der Waals interactions vs. non-chlorinated analogs .
- Free Energy Perturbation (FEP) : Calculate binding energy differences (ΔΔG) between enantiomers to rationalize (RS)-configuration activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
